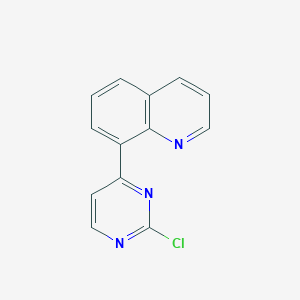
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which is attached to a pyrimidinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoro-4-hydroxybenzoic acid.
Esterification: The benzoic acid is esterified using methanol and sulfuric acid to form the corresponding methyl ester.
Cyclization: The methyl ester undergoes cyclization with guanidine to form the pyrimidinone core.
The reaction conditions for these steps include heating the mixture to 80°C and monitoring the reaction progress using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrimidinone core can be reduced to form the corresponding dihydropyrimidine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-(3-fluoro-4-oxophenyl)pyrimidin-4(3H)-one.
Reduction: Formation of 5-(3-fluoro-4-hydroxyphenyl)dihydropyrimidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluorouridine: A pyrimidine nucleoside analog with anticancer properties.
5-fluorouracil: A widely used chemotherapeutic agent.
3-fluoro-4-hydroxybenzoic acid: A precursor in the synthesis of various fluorinated compounds.
Uniqueness
5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the phenyl ring and its pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H7FN2O2 |
|---|---|
Poids moléculaire |
206.17 g/mol |
Nom IUPAC |
5-(3-fluoro-4-hydroxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H7FN2O2/c11-8-3-6(1-2-9(8)14)7-4-12-5-13-10(7)15/h1-5,14H,(H,12,13,15) |
Clé InChI |
KFMVEPHRONKMIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CN=CNC2=O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)


![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)

![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)

![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)




